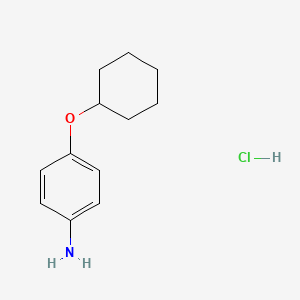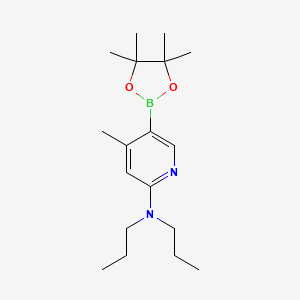
4-(Cyclohexyloxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexyloxy)aniline hydrochloride is an organic compound with the CAS Number: 105971-50-4 . It has a molecular weight of 227.73 .
Molecular Structure Analysis
The molecular formula of 4-(Cyclohexyloxy)aniline hydrochloride is C12H18ClNO . It consists of a cyclohexyl group attached to an aniline group via an ether linkage .Physical And Chemical Properties Analysis
4-(Cyclohexyloxy)aniline hydrochloride has a melting point of 189-191°C . It is typically stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Dendrimer Synthesis and Supramolecular Behavior
- The chemical compound 4-(n-Octyloxy)aniline, a similar component to 4-(Cyclohexyloxy)aniline hydrochloride, is used in the synthesis of dendrimers. These dendrimers exhibit unique properties like self-assembling into spherical nano-aggregates and have potential applications in materials science. This study demonstrates the synthesis and structural elucidation of novel G-2 melamine dendrimers based on this compound, highlighting its significant role in dendritic construction and self-organization in solution and solid state (Morar et al., 2018).
Catalytic Hydrotreatment
- In another study, the catalytic hydrotreatment of 4-chloronitrobenzene, which involves a compound structurally related to 4-(Cyclohexyloxy)aniline hydrochloride, was explored. The study revealed complete dechlorination in a reaction involving various nitrogenated byproducts, providing insights into reaction pathways and potential applications in environmental remediation (Pizarro et al., 2014).
Photochemical Activation in Cell Physiology
- In the field of cell physiology, tertiary amines linked to photoremovable protecting groups were studied for their potential in photoactivation applications. This includes compounds similar to 4-(Cyclohexyloxy)aniline hydrochloride. The study demonstrated efficient release of bioactive molecules through photoactivation, indicating potential applications in gene editing and other cellular processes (Asad et al., 2017).
Solid State Polymerization
- Research on aniline derivatives, closely related to 4-(Cyclohexyloxy)aniline hydrochloride, has shown their role in solid state polymerization. The study of aniline-4-sulphochloride revealed a two-stage polymerization process, forming products like poly(p-benzenesulphonamide). This indicates potential applications in the development of new polymeric materials (Contreras & Jones, 1980).
Synthesis of Heterocycles
- The cycloacylation of aniline derivatives, akin to 4-(Cyclohexyloxy)aniline hydrochloride, in the presence of Eaton's reagent, has been employed in the synthesis of various heterocycles. This method is characterized by its high yield, mild conditions, and ease of product isolation, suggesting potential in pharmaceutical and organic chemistry applications (Zewge et al., 2007).
Organophosphorus Chemistry
- A study involving the reaction of aniline hydrochloride with phosphorus trichloride oxide, relevant to 4-(Cyclohexyloxy)aniline hydrochloride, yielded cyclophosphazane compounds. This has implications in organophosphorus chemistry, potentially leading to new developments in materials and pharmaceuticals (Johnson et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-cyclohexyloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h6-9,11H,1-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEGEUUBWPYKCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696130 |
Source


|
| Record name | 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)aniline hydrochloride | |
CAS RN |
105971-50-4 |
Source


|
| Record name | 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclohexyloxy)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)



![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)



![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)